(2-Dimethylamino-cyclohexylamino)-acetic acid
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Overview
Description
(2-Dimethylamino-cyclohexylamino)-acetic acid is an organic compound that features a cyclohexane ring substituted with dimethylamino and amino groups, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Dimethylamino-cyclohexylamino)-acetic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of Amino Groups: The amino groups can be introduced via reductive amination of cyclohexanone with dimethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to hydrogenate benzene derivatives to form the cyclohexane ring.
Reductive Amination: Employing large-scale reactors for the reductive amination process.
Nucleophilic Substitution: Utilizing continuous flow reactors for the efficient introduction of the acetic acid moiety.
Chemical Reactions Analysis
Types of Reactions
(2-Dimethylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloroacetic acid in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted acetic acid derivatives.
Scientific Research Applications
(2-Dimethylamino-cyclohexylamino)-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Dimethylamino-cyclohexylamino)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analog with only one amino group.
Dimethylaminoacetic Acid: Lacks the cyclohexane ring structure.
Cyclohexylacetic Acid: Contains a cyclohexane ring but lacks the dimethylamino group.
Uniqueness
(2-Dimethylamino-cyclohexylamino)-acetic acid is unique due to the presence of both dimethylamino and amino groups on the cyclohexane ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
2-[[2-(dimethylamino)cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-12(2)9-6-4-3-5-8(9)11-7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGPZCAFDAGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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